

Application Notes and Protocols: Nickel-Catalyzed Synthesis of Phosphorus-Containing Tetrahedranes

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Compound of Interest

Compound Name: *Tetrahedrane*

Cat. No.: *B094278*

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Introduction

Phosphorus-containing **tetrahedranes** are a unique class of strained-ring molecules with significant potential in materials science and as synthetic intermediates for novel organophosphorus compounds. Their strained tetrahedral core imparts distinct reactivity. This document provides detailed application notes and protocols for the nickel-catalyzed synthesis of a key example, di-tert-butylidiphosphat**tetrahedrane**, from tert-butylphosphaalkyne. The synthesis is notable for its efficiency and reliance on a homogenous nickel catalyst. While direct applications in drug development are still exploratory, these compounds serve as valuable building blocks for creating novel molecular scaffolds. Their strained nature also makes them of interest in the development of energy-dense materials.^[1]

Data Presentation

Table 1: Catalyst Performance in the Dimerization of tBuCP

Catalyst	Ligand (NHC)	Yield of (tBuCP) ₂	Reference
[(IMes)Ni(CO) ₃]	IMes	up to 55%	[2]
[(IPr)Ni(CO) ₃]	IPr	Not specified	[2][3]
[(iPr ₂ ImMe)Ni(CO) ₃]	iPr ₂ ImMe	low yield	[2]

NHC = N-Heterocyclic Carbene; IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazolin-2-ylidene; IPr = 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene; iPr₂ImMe = 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene.

Table 2: NMR Spectroscopic Data for Di-tert-butyldiphosphatetrahedrane ((tBuCP)₂) in C₆D₆

Nucleus	Chemical Shift (ppm)	Coupling Constant (Hz)	Reference
³¹ P{ ¹ H}	-468.2	-	[2]
¹ H	1.07	-	[2]
¹³ C{ ¹ H} (CH ₃)	Not specified	-	[2]
¹³ C{ ¹ H} (quaternary C)	Not specified	¹ J _{P-C} = 46.7	[2]
¹³ C{ ¹ H} (tetrahedrane C)	Not specified	² J _{P-C} = 5.7	[2]

Experimental Protocols

Protocol 1: Synthesis of Di-tert-butyldiphosphatetrahedrane ((tBuCP)₂) using [(IMes)Ni(CO)₃]

This protocol details the nickel-catalyzed dimerization of tert-butylphosphaalkyne to yield di-tert-butyldiphosphatetrahedrane.[2]

Materials:

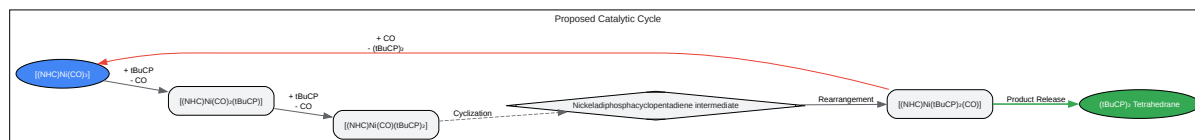
- $[(\text{IMes})\text{Ni}(\text{CO})_3]$ (Catalyst)
- tert-butylphosphaalkyne (tBuCP)
- n-hexane (anhydrous)
- Standard Schlenk line and glovebox equipment
- NMR tubes and deuterated benzene (C_6D_6)

Procedure:

- **Catalyst Preparation:** The nickel(0) catalyst precursor, $[(\text{IMes})\text{Ni}(\text{CO})_3]$, is synthesized according to established literature procedures.
- **Reaction Setup:** In a nitrogen-filled glovebox, dissolve 2 mol% of $[(\text{IMes})\text{Ni}(\text{CO})_3]$ in n-hexane in a Schlenk flask equipped with a magnetic stir bar.
- **Addition of Reactant:** To the stirred catalyst solution, add tert-butylphosphaalkyne (tBuCP).
- **Reaction Conditions:** Seal the flask and stir the reaction mixture for 18 hours at room temperature.
- **Work-up and Purification:**
 - Following the reaction, remove the solvent under reduced pressure.
 - The crude product is purified by fractional condensation to yield pure di-tert-butylidiphosphatetrahedrane as a yellow oil.
 - The product is pyrophoric and should be handled under an inert atmosphere. It has a melting point of $-32\text{ }^\circ\text{C}$.^[2]
- **Characterization:** The product can be characterized by multinuclear NMR spectroscopy (^{31}P , ^1H , ^{13}C) in C_6D_6 .^[2]

Visualizations

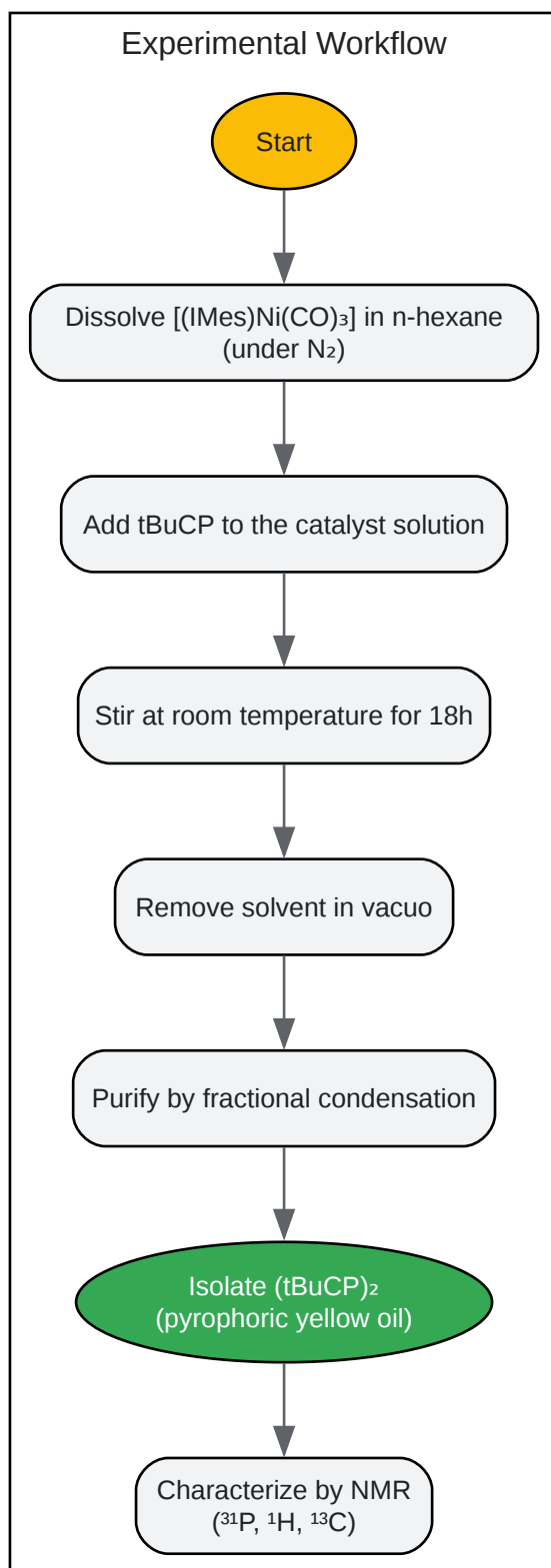
Catalytic Cycle for the Dimerization of tBuCP



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Caption: Proposed catalytic cycle for the nickel-catalyzed dimerization of tBuCP.

Experimental Workflow



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Caption: General experimental workflow for the synthesis of (tBuCP)₂.

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References

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